N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide
CAS No.: 713506-19-5
Cat. No.: VC4486192
Molecular Formula: C18H19NO4S2
Molecular Weight: 377.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713506-19-5 |
|---|---|
| Molecular Formula | C18H19NO4S2 |
| Molecular Weight | 377.47 |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H19NO4S2/c1-2-15-8-10-16(11-9-15)19(17-12-13-24(20,21)14-17)25(22,23)18-6-4-3-5-7-18/h3-13,17H,2,14H2,1H3 |
| Standard InChI Key | KXAKABIBRZJVRC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide group linked to a 1,1-dioxido-2,3-dihydrothiophene ring and a 4-ethylphenyl moiety. The sulfonamide (-SO₂NH-) group is critical for hydrogen bonding and enzyme inhibition, while the thienyl ring contributes to aromatic interactions and metabolic stability . The 4-ethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉NO₄S₂ | |
| Molecular Weight | 377.47 g/mol | |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide | |
| CAS Number | 713506-19-5 | |
| Solubility | Not fully characterized |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically used to confirm its structure. For analogous sulfonamides, ¹H NMR peaks for aromatic protons appear at δ 7.2–7.8 ppm, while the sulfonamide NH proton resonates near δ 10.5 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step process:
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Sulfonylation: Reaction of 4-ethylaniline with benzenesulfonyl chloride forms N-(4-ethylphenyl)benzenesulfonamide.
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Thienyl Incorporation: Coupling the intermediate with 1,1-dioxido-2,3-dihydrothiophene-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography or recrystallization yields the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C → RT | 75–85% |
| Coupling | K₂CO₃, DMF, 80°C, 12 h | 60–70% |
Challenges and Modifications
Key challenges include controlling regioselectivity during thienyl coupling and minimizing sulfonamide hydrolysis. Recent advances employ In(OTf)₃ as a catalyst to enhance yields in similar sulfonamide syntheses .
Biological Activity and Mechanisms
Antiviral Applications
Heteroaromatic sulfonamides demonstrate activity against H5N1 influenza A by blocking viral uncoating via M2 proton channel inhibition . While direct evidence for this compound is lacking, its thienyl group may enhance binding to viral targets .
Industrial and Research Applications
Drug Development
This compound is a candidate for:
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Antibacterial Agents: Optimizing substituents to reduce resistance .
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Antiviral Scaffolds: Modifying the thienyl group for broad-spectrum activity .
Patent Landscape
Patents (e.g., WO2018106284A1, US10745392B2) protect benzenesulfonamide derivatives for oncology and infectious diseases, though specific claims for this compound are absent .
Future Directions
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